molecular formula C22H33N3O5 B1521506 (S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine CAS No. 1420804-55-2

(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine

Cat. No.: B1521506
CAS No.: 1420804-55-2
M. Wt: 419.5 g/mol
InChI Key: VCLPNMZPBKOAJL-SFHVURJKSA-N
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Description

(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a 2-(cbz-amino)isopentanoyl side chain. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine typically involves the protection of the amine group using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The process can be summarized as follows:

    Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This reaction is usually carried out in the presence of a base such as triethylamine.

    Formation of the isopentanoyl side chain: The isopentanoyl side chain is introduced by reacting the Boc-protected amine with an appropriate isopentanoyl chloride derivative.

    Cbz protection: The resulting compound is then treated with benzyloxycarbonyl chloride (Cbz-Cl) to protect the secondary amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine undergoes several types of chemical reactions, including:

    Deprotection reactions: The Boc and Cbz protecting groups can be removed under specific conditions. Boc deprotection is typically achieved using trifluoroacetic acid, while Cbz deprotection is carried out using catalytic hydrogenation.

    Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Boc deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Cbz deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2) is employed to remove the Cbz group.

Major Products Formed

    Deprotected amine: Removal of the Boc and Cbz groups yields the free amine, which can be further utilized in various synthetic applications.

Scientific Research Applications

(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary applications include:

    Peptide synthesis: The compound is used as a building block in the synthesis of peptides, where the Boc and Cbz groups protect the amine functionalities during the coupling reactions.

    Drug development: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.

    Bioconjugation: The compound is utilized in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to various substrates.

Mechanism of Action

The mechanism of action of (S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine primarily involves the protection and deprotection of amine groups. The Boc and Cbz groups protect the amine functionalities during synthetic processes, preventing unwanted side reactions. Upon completion of the synthesis, these protecting groups are removed to yield the desired free amine.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-4-[2-(fmoc-amino)isopentanoyl]piperazine: Similar to the compound but uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Cbz.

    (S)-1-Boc-4-[2-(alloc-amino)isopentanoyl]piperazine: Uses allyloxycarbonyl (Alloc) as the protecting group.

Uniqueness

(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine is unique due to its combination of Boc and Cbz protecting groups, which offer orthogonal protection strategies. This allows for selective deprotection under different conditions, providing greater flexibility in synthetic applications.

Properties

IUPAC Name

tert-butyl 4-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O5/c1-16(2)18(23-20(27)29-15-17-9-7-6-8-10-17)19(26)24-11-13-25(14-12-24)21(28)30-22(3,4)5/h6-10,16,18H,11-15H2,1-5H3,(H,23,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLPNMZPBKOAJL-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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